![molecular formula C9H7NO3 B8813580 2,3,4-Quinolinetriol CAS No. 2721-50-8](/img/structure/B8813580.png)
2,3,4-Quinolinetriol
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Description
Synthesis Analysis
Quinoline and its derivatives can be synthesized through several methods. One common method involves the reaction of anilines with carbonyl compounds. For example, 2-alkynylanilines can react with ketones in the presence of a Brønsted or Lewis acid to produce functionalized quinoline derivatives .
Molecular Structure Analysis
Quinoline is made up of a fused ring structure that combines a benzene ring and a pyridine ring. The presence of the nitrogen atom in the pyridine ring makes quinoline a useful compound in many chemical transformations .
Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions. For instance, they can participate in difunctionalization of alkenes, ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .
Physical And Chemical Properties Analysis
Quinoline is a liquid at room temperature and has a strong odor. It is only slightly soluble in cold water, but its solubility increases in hot water and most organic solvents .
Mechanism of Action
Safety and Hazards
properties
CAS RN |
2721-50-8 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3,4-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-7-5-3-1-2-4-6(5)10-9(13)8(7)12/h1-4,12H,(H2,10,11,13) |
InChI Key |
MJORMRFQFZHIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)O |
solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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